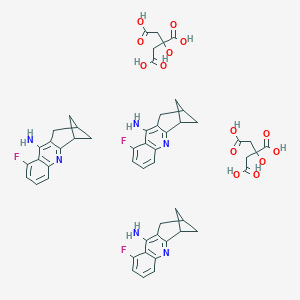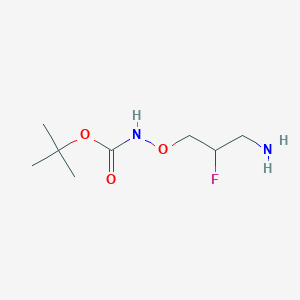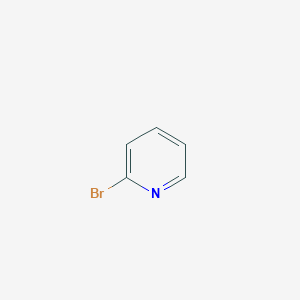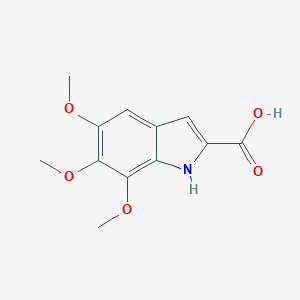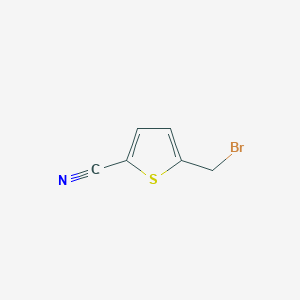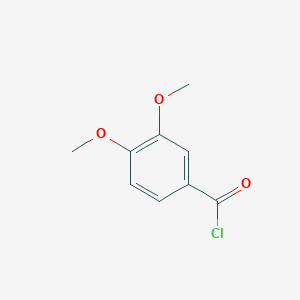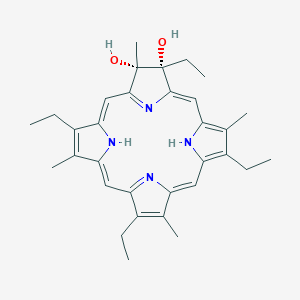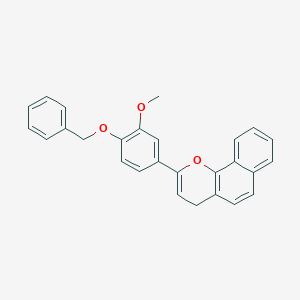
4'-Benzyloxy-3'-methoxy-7,8-benzoflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4'-Benzyloxy-3'-methoxy-7,8-benzoflavone (also known as 4'-O-benzyl-3'-O-methyl-7,8-benzoflavone or BMF) is a flavonoid compound that has been found to have potential therapeutic properties. This compound has gained attention due to its ability to interact with various enzymes and receptors in the body, leading to several physiological and biochemical effects.
Mécanisme D'action
BMF exerts its effects through several mechanisms. It has been shown to inhibit the activity of various enzymes, including cytochrome P450 enzymes, cyclooxygenase-2, and lipoxygenase. BMF has also been found to interact with various receptors, including the aryl hydrocarbon receptor (AhR) and the peroxisome proliferator-activated receptor gamma (PPARγ). These interactions lead to the modulation of several signaling pathways in the body, leading to the observed physiological and biochemical effects.
Effets Biochimiques Et Physiologiques
BMF has been found to have several biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. BMF has also been found to have antioxidant effects by scavenging free radicals and reducing oxidative stress. In addition, BMF has been shown to have anticancer effects by inhibiting the proliferation of cancer cells and inducing apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
BMF has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. BMF is also relatively non-toxic and can be used at high concentrations without causing significant cell death. However, there are also limitations to the use of BMF in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. In addition, BMF can interact with other compounds in the assay system, leading to potential artifacts.
Orientations Futures
For the study of BMF include the development of BMF-based drugs and the study of the interaction between BMF and the aryl hydrocarbon receptor.
Méthodes De Synthèse
BMF can be synthesized through several methods. One of the most commonly used methods involves the reaction of 7,8-benzoflavone with benzyl chloride and potassium carbonate in dimethylformamide (DMF). The reaction mixture is then refluxed for several hours, followed by purification through column chromatography. Other methods involve the use of different reagents and solvents, but the overall process remains similar.
Applications De Recherche Scientifique
BMF has been extensively studied for its potential therapeutic properties. It has been found to have anti-inflammatory, antioxidant, and anticancer effects. BMF has also been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of various drugs and toxins in the body. This property of BMF has led to its use as a potential drug candidate for the treatment of drug-induced liver injury and drug-drug interactions.
Propriétés
Numéro CAS |
131612-93-6 |
|---|---|
Nom du produit |
4'-Benzyloxy-3'-methoxy-7,8-benzoflavone |
Formule moléculaire |
C27H22O3 |
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
2-(3-methoxy-4-phenylmethoxyphenyl)-4H-benzo[h]chromene |
InChI |
InChI=1S/C27H22O3/c1-28-26-17-22(14-16-25(26)29-18-19-7-3-2-4-8-19)24-15-13-21-12-11-20-9-5-6-10-23(20)27(21)30-24/h2-12,14-17H,13,18H2,1H3 |
Clé InChI |
PELBSVQYGICVSY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2=CCC3=C(O2)C4=CC=CC=C4C=C3)OCC5=CC=CC=C5 |
SMILES canonique |
COC1=C(C=CC(=C1)C2=CCC3=C(O2)C4=CC=CC=C4C=C3)OCC5=CC=CC=C5 |
Autres numéros CAS |
131612-93-6 |
Synonymes |
4'-benzyloxy-3'-methoxy-7,8-benzoflavone 4'-BMBF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



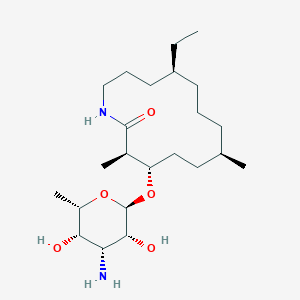
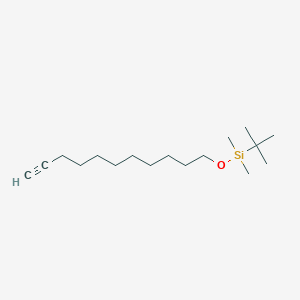
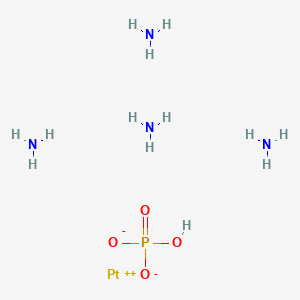
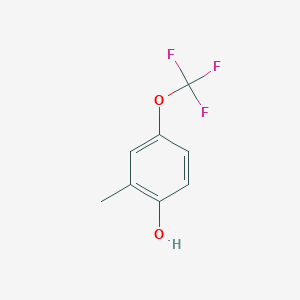
![2-[(1R,2R)-2-Hydroxycyclopentyl]-isoindole-1,3-dione](/img/structure/B144102.png)
![Methyl N-(12-phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate](/img/structure/B144103.png)
